molecular formula C11H11BrN2O B2925015 2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one CAS No. 51620-31-6

2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one

Cat. No.: B2925015
CAS No.: 51620-31-6
M. Wt: 267.126
InChI Key: KRAKCJNBHDYASJ-UHFFFAOYSA-N
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Description

2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one is a synthetic organic compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one typically involves the following steps:

    Formation of the pyrazolone core: This can be achieved by reacting hydrazine with an appropriate β-keto ester under acidic or basic conditions.

    Bromination: The pyrazolone core can be brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Benzylation: The brominated pyrazolone can be benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include using continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: The benzyl group can participate in coupling reactions like Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, thiourea, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of new pyrazolone derivatives with different functional groups.

    Oxidation/Reduction: Formation of oxidized or reduced pyrazolone derivatives.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-4-chloro-1-methyl-1H-pyrazol-3(2H)-one: Similar structure with a chlorine atom instead of bromine.

    2-Benzyl-4-fluoro-1-methyl-1H-pyrazol-3(2H)-one: Similar structure with a fluorine atom instead of bromine.

    2-Benzyl-4-iodo-1-methyl-1H-pyrazol-3(2H)-one: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one may impart unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.

Properties

IUPAC Name

2-benzyl-4-bromo-1-methylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-13-8-10(12)11(15)14(13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAKCJNBHDYASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N1CC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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